

# Sgc-CK2-1 solubility and preparation for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sgc-CK2-1

Cat. No.: B10821030

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## Application Notes and Protocols: SGC-CK2-1

These application notes provide detailed information and protocols for the use of **SGC-CK2-1**, a potent and highly selective inhibitor of Casein Kinase 2 (CK2), intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties and Solubility

**SGC-CK2-1** is a pyrazolopyrimidine-based, ATP-competitive chemical probe with high selectivity for the human CK2 isoforms, CK2 $\alpha$  and CK2 $\alpha'$ .<sup>[1][2]</sup> Proper handling and storage are crucial for maintaining its stability and activity.

Table 1: Physicochemical Properties and Storage of **SGC-CK2-1**

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>21</sub> N <sub>7</sub> O	[3]
Molecular Weight	375.43 g/mol	[1][4]
CAS Number	2470424-39-4	[1][3]
Appearance	White to beige powder	[4]
Purity	≥98% (HPLC)	[4]
Solubility	DMSO: Soluble (e.g., 2 mg/mL or 100 mM)	[3][4]
Acetonitrile: Slightly soluble	[3]	
Storage Conditions	Store at -20°C for long-term (≥ 4 years) or 2-8°C for short-term.	[3][4]
Stock Solution Stability	-80°C for 6 months; -20°C for 1 month.	[1]

## Potency and Selectivity

**SGC-CK2-1** exhibits high potency against CK2 isoforms with excellent selectivity over other kinases.[5][6] A structurally related but inactive compound, **SGC-CK2-1N**, is available and recommended for use as a negative control in experiments to ensure observed effects are due to CK2 inhibition.[2]

Table 2: In Vitro Potency and Selectivity of **SGC-CK2-1**

Target	Assay Type	IC <sub>50</sub> Value	Reference
CK2α (CSNK2A1)	Enzymatic Assay	4.2 nM	[3][5]
CK2α' (CSNK2A2)	Enzymatic Assay	2.3 nM	[1][3]
CK2α (CSNK2A1)	NanoBRET Cellular Assay	36 nM	[1]
CK2α' (CSNK2A2)	NanoBRET Cellular Assay	16 nM	[1]
DYRK2	Enzymatic Assay	440 nM	[3]
HIPK1, -2, -3	Enzymatic Assay	3,700 nM, 3,400 nM, 8,100 nM	[3]

**SGC-CK2-1** was profiled against 403 wild-type kinases and found to be highly selective, with potential off-targets being at least 100-fold weaker.[5]

## Experimental Protocols

### 3.1. Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

Protocol:

- Bring the **SGC-CK2-1** vial to room temperature before opening.
- To prepare a 10 mM stock solution, add 266.4 µL of DMSO to 1 mg of **SGC-CK2-1** (MW: 375.43 g/mol ).
- Vortex thoroughly to ensure the compound is fully dissolved. Warming and/or sonication can be used to aid dissolution if precipitation occurs.[1]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C.[1]

### 3.2. In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with **SGC-CK2-1**.

Recommended Concentrations:

- For cellular target engagement and pathway analysis (e.g., Akt phosphorylation), concentrations from 10 nM to 1  $\mu$ M are effective.[\[3\]](#)[\[7\]](#)
- The recommended concentration for general cellular use is up to 500 nM.[\[5\]](#)
- Studies have used concentrations up to 10  $\mu$ M.[\[2\]](#)[\[7\]](#)

Table 3: Recommended Concentrations for Cellular Assays

Application	Cell Line Example	Concentration Range	Reference
Inhibition of Akt Phosphorylation	HCT116, MIN6	0.01 - 10 $\mu$ M	<a href="#">[3]</a> <a href="#">[7]</a>
Insulin Production/Secretion	MIN6	1 - 10 $\mu$ M	<a href="#">[7]</a>
Antiproliferation Assays	U-937	~120 nM (IC <sub>50</sub> )	<a href="#">[1]</a> <a href="#">[2]</a>
Antiproliferation Assays	Most cancer cell lines	Minimal effect up to 10 $\mu$ M	<a href="#">[2]</a> <a href="#">[4]</a>

Workflow:

- Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.
- Preparation of Working Solutions: Dilute the **SGC-CK2-1** stock solution in cell culture medium to the desired final concentrations. Prepare a vehicle control (e.g., 0.1% DMSO) and a negative control using **SGC-CK2-1N**. The final DMSO concentration should not exceed 1% (v/v).[\[7\]](#)

- Treatment: Remove the old medium from the cells and add the medium containing **SGC-CK2-1**, the negative control, or the vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 24 to 72 hours).[\[7\]](#)[\[8\]](#)
- Downstream Analysis: Harvest cells for analysis.
  - Western Blot: Lyse cells and perform Western blotting to detect changes in protein phosphorylation, such as the reduction of Akt phosphorylation at Serine 129 (pAkt S129), a direct downstream target of CK2.[\[7\]](#)
  - qRT-PCR: Isolate total RNA to analyze changes in gene expression.[\[7\]](#)
  - Cell Viability/Proliferation Assays: Use assays like WST-1 or Trypan Blue exclusion to assess effects on cell viability.[\[7\]](#)

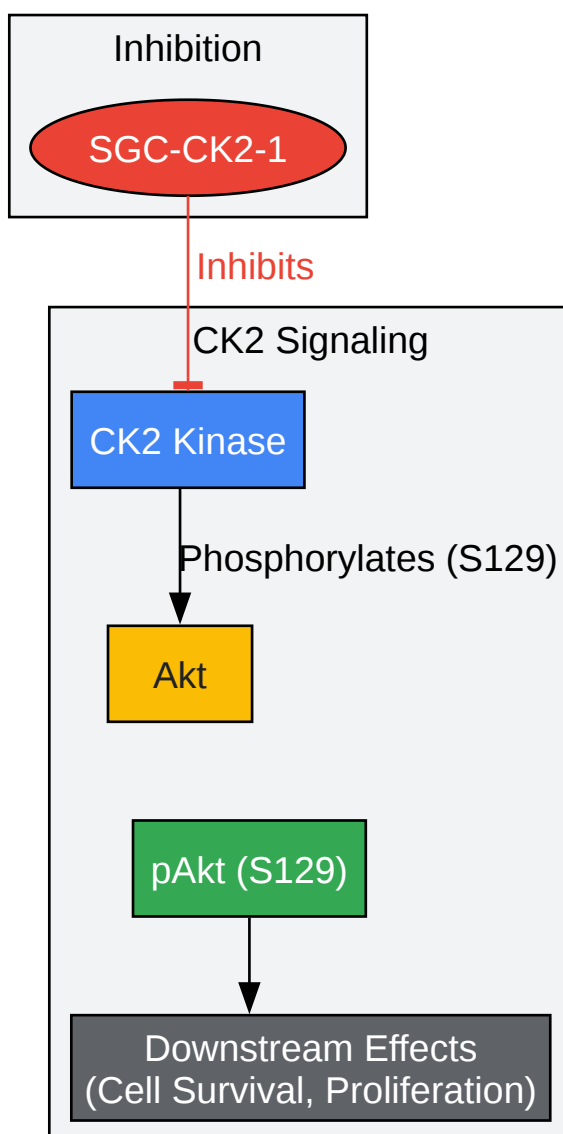
### 3.3. Considerations for In Vivo Experiments

**SGC-CK2-1** is not recommended for in vivo studies in its current form.[\[6\]](#)[\[9\]](#) Its structural properties lead to moderate aqueous solubility and rapid metabolic clearance.[\[6\]](#)[\[9\]](#) Approximately 60% of the compound is degraded in mouse liver microsomes within 30 minutes.[\[6\]](#) Pharmacokinetic properties have not been fully interrogated.[\[5\]](#)

## Signaling Pathway and Workflow Diagrams

### CK2 Signaling Pathway Inhibition

Protein Kinase CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, including the key signaling protein Akt. **SGC-CK2-1** acts as an ATP-competitive inhibitor, blocking this phosphorylation event.

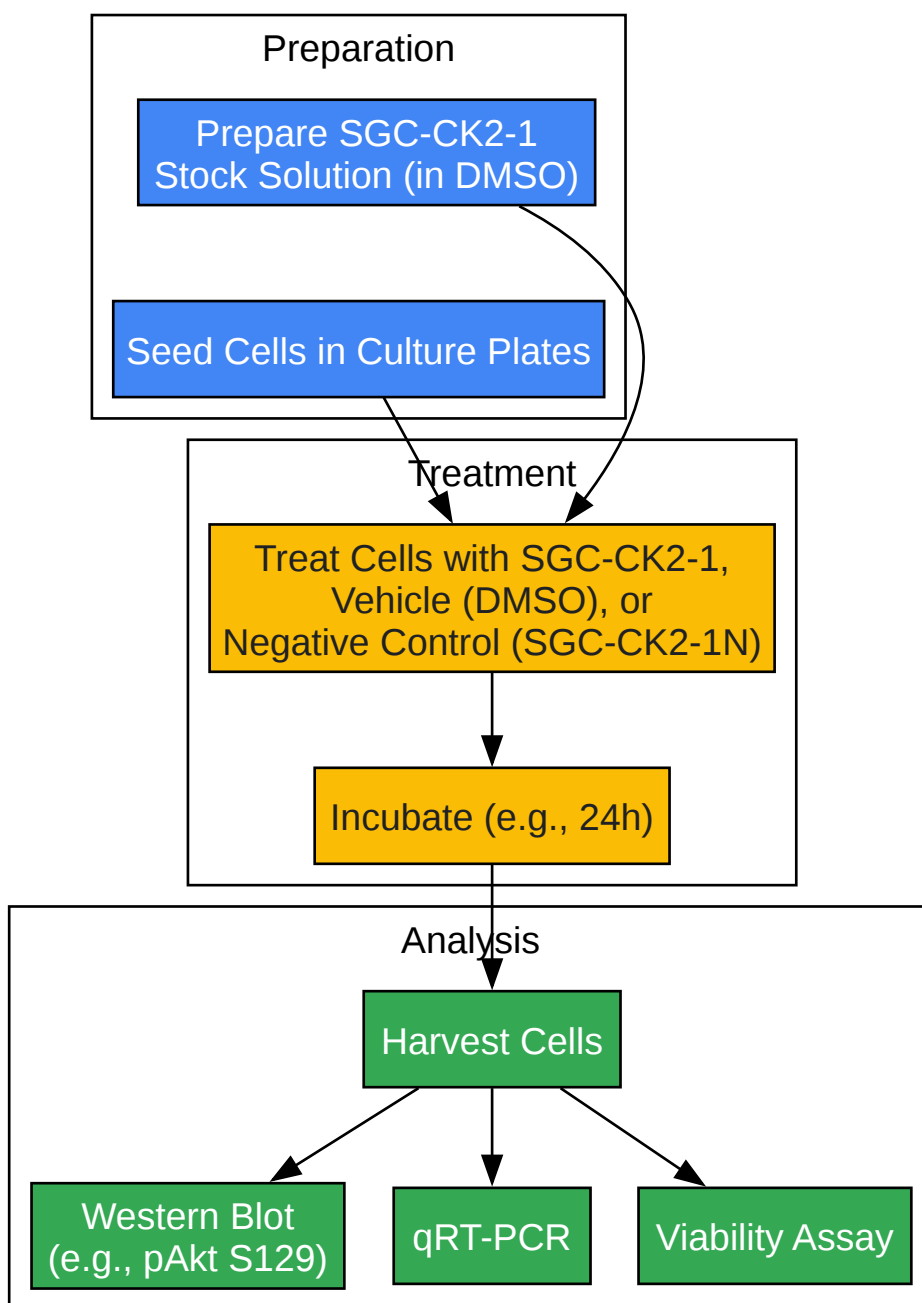


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Caption: Inhibition of the CK2 signaling pathway by **SGC-CK2-1**.

#### Experimental Workflow for In Vitro Studies

The following diagram outlines a typical experimental workflow for evaluating the effects of **SGC-CK2-1** in a cell-based assay.



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Caption: General experimental workflow for cell-based assays using **SGC-CK2-1**.

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- To cite this document: BenchChem. [Sgc-CK2-1 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821030#sgc-ck2-1-solubility-and-preparation-for-experiments]

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Address: 3281 E Guasti Rd

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